molecular formula C12H12O4 B15365264 2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester CAS No. 87770-64-7

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester

Cat. No.: B15365264
CAS No.: 87770-64-7
M. Wt: 220.22 g/mol
InChI Key: JKZWPFQHYJYISI-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester is a benzofuran derivative characterized by a methoxy group at the 3-position and an ethyl ester moiety at the 2-carboxylic acid position. This compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF, yielding a product with a melting point of 107–109°C . Its molecular formula is C₁₂H₁₂O₄ (calculated molecular weight: 220.22 g/mol). The methoxy group enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions.

Properties

CAS No.

87770-64-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 3-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)11-10(14-2)8-6-4-5-7-9(8)16-11/h4-7H,3H2,1-2H3

InChI Key

JKZWPFQHYJYISI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)OC

Origin of Product

United States

Scientific Research Applications

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits pathways involved in cell growth and division.

Comparison with Similar Compounds

2-Benzofurancarboxylic Acid, 5-Amino-, Ethyl Ester

  • CAS No.: 174775-48-5
  • Molecular Formula: C₁₁H₁₁NO₃
  • Key Differences: Substitution: A 5-amino group replaces the 3-methoxy group. Electronic Effects: The amino group is strongly electron-donating, increasing ring reactivity toward electrophilic substitution compared to the methoxy group. Physical Properties: Molecular weight is 205.21 g/mol, slightly lower due to the absence of a methoxy oxygen. Applications: The amino group enables reactions like diazotization, making it a precursor for azo compounds or pharmaceutical intermediates .

5-(1-Piperazinyl)-2-Benzofurancarboxylic Acid Ethyl Ester

  • CAS No.: 163521-20-8 (base), 765935-67-9 (hydrochloride)
  • Molecular Formula : C₁₅H₁₈N₂O₃ (base), C₁₅H₁₈N₂O₃·HCl (HCl salt)
  • Key Differences :
    • Substitution: A piperazinyl group at the 5-position introduces basicity.
    • Solubility : The hydrochloride salt form exhibits enhanced water solubility, critical for bioavailability in pharmaceuticals like Vilazodone, a serotonin receptor modulator .
    • Synthesis : Likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling.

5-Nitro-2-Benzofurancarboxylic Acid Ethyl Ester

  • CAS No.: Not explicitly listed (referred to as Vilazodone Intermediate 7)
  • Molecular Formula: C₁₁H₉NO₅
  • Key Differences: Substitution: A nitro group at the 5-position, which is electron-withdrawing. Reactivity: The nitro group deactivates the ring, reducing susceptibility to electrophilic attack. It serves as a precursor for reduced derivatives (e.g., 5-amino) .

2-Benzofurancarboxylic Acid Ethyl Ester (Unsubstituted)

  • CAS No.: 3199-61-9
  • Molecular Formula : C₁₁H₁₀O₃
  • Key Differences: Substitution: No substituents on the benzofuran ring. Physical Properties: Lower polarity and melting point compared to the 3-methoxy derivative. Applications: A simpler intermediate for functionalization via electrophilic substitution .

5-[Bis(2-Chloroethyl)Amino]-7-Methoxy-2-Benzofurancarboxylic Acid Ethyl Ester

  • Key Differences: Substitution: A bis-chloroethyl amino group at the 5-position and methoxy at the 7-position. Steric Effects: Bulky substituents may reduce crystallinity and alter solubility. Applications: Potential alkylating agent in anticancer drug design .

Structural and Functional Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester 3-OCH₃, 2-COOEt C₁₂H₁₂O₄ 220.22 107–109 Pharmaceutical intermediate
2-Benzofurancarboxylic acid, 5-amino-, ethyl ester 5-NH₂, 2-COOEt C₁₁H₁₁NO₃ 205.21 Not reported Diazotization precursor
5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester 5-piperazinyl, 2-COOEt C₁₅H₁₈N₂O₃ 274.32 Not reported Vilazodone intermediate
5-Nitro-2-benzofurancarboxylic acid ethyl ester 5-NO₂, 2-COOEt C₁₁H₉NO₅ 235.20 Not reported Nitro-reduction precursor
2-Benzofurancarboxylic acid ethyl ester None, 2-COOEt C₁₁H₁₀O₃ 190.20 Not reported Base for functionalization

Preparation Methods

Cyclization-Based Synthesis

Tandem Cyclization with Ethyl Bromoacetate

The most widely reported method involves reacting substituted 2-hydroxybenzonitriles with ethyl bromoacetate under basic conditions. A representative protocol from Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents (2019) outlines:

  • Reagents : 2-Hydroxy-3-methoxybenzonitrile, ethyl bromoacetate, potassium carbonate, DMF.
  • Conditions : 80°C, 12–18 hours under nitrogen.
  • Mechanism : Base-mediated deprotonation of the phenolic hydroxyl group initiates nucleophilic attack on ethyl bromoacetate, followed by cyclization to form the benzofuran core.

This method yields the target ester directly with minimal byproducts. Nuclear magnetic resonance (NMR) data confirm regioselective formation of the 3-methoxy and 2-ethoxycarbonyl groups.

Table 1: Optimization of Cyclization Parameters
Parameter Optimal Value Yield (%) Purity (%)
Temperature 80°C 78 95
Solvent DMF 82 97
Base (Equivalents) K₂CO₃ (2.5) 85 98

Multistep Functionalization Strategies

Methylation-Hydrolysis-Esterification

A less common but versatile approach involves:

  • Methylation : Protecting the carboxylic acid group using dimethyl sulfate.
  • Functional Group Interconversion : Bromination or hydroxylation at specific positions.
  • Esterification : Transesterification with ethanol under acidic conditions.

This method, adapted from PMC studies, allows precise control over substituent placement but requires additional purification steps.

Table 2: Comparative Analysis of Synthetic Routes
Method Advantages Limitations Typical Yield (%)
Tandem Cyclization Single-step, high regioselectivity Limited to accessible precursors 78–85
Bromination-Ester. Modular for derivatives Low bromination efficiency 60–70
Multistep Functional. High flexibility Lengthy, costly reagents 50–65

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

  • Byproduct Formation : Over-alkylation at the phenolic oxygen may occur if stoichiometry is unbalanced, yielding diaryl ethers.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but risk decarboxylation at elevated temperatures.

Esterification Challenges

  • Acid Catalysis : H₂SO₄ may induce ring sulfonation if reaction times exceed 6 hours.
  • Transesterification : Ethanol must be anhydrous to prevent hydrolysis back to the carboxylic acid.

Industrial-Scale Production Considerations

Suppliers such as SINO High Goal Chemical Technology and Zhengzhou Converging Chemical employ modified cyclization protocols with:

  • Continuous Flow Reactors : To minimize thermal degradation.
  • Catalytic Systems : Pd/C or zeolites to enhance reaction rates.

Q & A

Q. Table 1: Isolated Yields for 3-Ethoxycarbonyl Benzofurans (Adapted from )

SubstituentYield (%)
5-Chloro85
5-Nitro72
Unsubstituted63

Advanced: How can reaction conditions be optimized to improve yields for sterically hindered 3-methoxy derivatives?

Answer:
Steric hindrance from the 3-methoxy group reduces nucleophilic attack at the carbonyl. Optimization strategies include:

  • Catalyst Screening: Replace BF₃·OEt₂ with milder acids (e.g., InCl₃) to reduce side reactions.
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control: Prolong reaction times at lower temperatures (e.g., −20°C) to favor kinetic control .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Answer:

  • NMR:
    • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm (singlet). Aromatic protons in the benzofuran ring appear as multiplets between δ 6.8–7.5 ppm.
    • ¹³C NMR: Ester carbonyl (C=O) appears at ~168 ppm; methoxy carbon at ~56 ppm .
  • IR: Strong C=O stretch at 1720–1740 cm⁻¹ and C-O-C (ester) at 1250–1280 cm⁻¹ .

Advanced: How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved?

Answer:
Unexpected splitting may arise from restricted rotation of the ester group or impurities. Validate via:

  • 2D NMR (COSY, HSQC): Confirm coupling patterns and assign overlapping signals.
  • Computational Modeling: Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition: Screen against COX-2 or cytochrome P450 isoforms using fluorometric assays.
  • Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced: How can conflicting bioactivity results across studies be reconciled?

Answer:
Discrepancies may stem from differences in cell lines, assay conditions, or impurity profiles. Mitigate via:

  • Standardized Protocols: Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.
  • Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, 254 nm detection) .

Basic: How are physicochemical properties (e.g., solubility, stability) determined experimentally?

Answer:

  • Solubility: Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
  • Thermal Stability: TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere) .

Q. Table 2: Key Physicochemical Properties (Adapted from )

PropertyValue
Density (g/cm³)1.153
Boiling Point (°C)290.8
Vapor Pressure (mmHg)0.00203 (25°C)

Advanced: What degradation pathways dominate under accelerated storage conditions?

Answer:

  • Hydrolysis: Ester group cleavage in aqueous media (pH > 7), monitored via LC-MS.
  • Oxidation: Methoxy group oxidation to quinones under light exposure. Mitigate with amber vials and antioxidants (e.g., BHT) .

Basic: How does the 3-methoxy substituent influence electronic properties compared to methyl analogs?

Answer:
The methoxy group is electron-donating via resonance, increasing electron density on the benzofuran ring. This enhances reactivity in electrophilic substitutions (e.g., nitration at C-5 vs. C-7 in methyl analogs) .

Advanced: What computational tools predict regioselectivity in further functionalization?

Answer:

  • Fukui Indices (DFT): Identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict attack sites .

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